molecular formula C7H10N2O B023244 2-(Pyridin-2-ylamino)ethanol CAS No. 89943-04-4

2-(Pyridin-2-ylamino)ethanol

Cat. No. B023244
CAS RN: 89943-04-4
M. Wt: 138.17 g/mol
InChI Key: UYLOQLKUWBXBBN-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-ylamino)ethanol” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 g/mol . The IUPAC name for this compound is 2-(pyridin-2-ylamino)ethanol . The InChI code for this compound is 1S/C7H10N2O/c10-6-5-9-7-3-1-2-4-8-7/h1-4,10H,5-6H2, (H,8,9) .


Synthesis Analysis

The synthesis of 2-(Pyridin-2-ylamino)ethanol or similar compounds has been studied in the context of microreactor technology, which is increasingly applied in the chemical-pharmaceutical industry for safer and more efficient drug production compared to the traditional batch process . Under optimum operating conditions, a single microreactor chip at 160°C allowed to produce the equivalent of more than five batch reactors at 120°C .


Molecular Structure Analysis

The molecular structure of 2-(Pyridin-2-ylamino)ethanol can be represented by the canonical SMILES string: C1=CC=NC(=C1)NCCO . This compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass of this compound is 138.079312947 g/mol .


Chemical Reactions Analysis

The kinetic study of the reaction involving 2-(Pyridin-2-ylamino)ethanol indicated that the reaction is second order .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Pyridin-2-ylamino)ethanol include a molecular weight of 138.17 g/mol, an XLogP3 of 0.4, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass of this compound is 138.079312947 g/mol .

Safety and Hazards

When handling 2-(Pyridin-2-ylamino)ethanol, it is advised to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided. Prolonged or repeated exposure should also be avoided. Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .

properties

IUPAC Name

2-(pyridin-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-5-9-7-3-1-2-4-8-7/h1-4,10H,5-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLOQLKUWBXBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329529
Record name 2-(pyridin-2-ylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-ylamino)ethanol

CAS RN

89943-04-4
Record name 2-(2-Pyridinylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89943-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(pyridin-2-ylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(pyridin-2-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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